molecular formula C3H8ClNO B016518 3-Hydroxyazetidine hydrochloride CAS No. 18621-18-6

3-Hydroxyazetidine hydrochloride

Cat. No. B016518
CAS RN: 18621-18-6
M. Wt: 109.55 g/mol
InChI Key: UQUPQEUNHVVNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Recent studies have developed practical methods for synthesizing N-substituted 3-hydroxyazetidines, demonstrating high yields and excellent regioselectivity. For instance, hydroxylation of N-substituted azetidines using Sphingomonas sp. HXN-200 resulted in 91-98% yields of 3-hydroxyazetidines, showcasing high activity and regioselectivity with frozen/thawed cells as the biocatalyst (Chang et al., 2002). Additionally, a stereoselective synthesis method starting from 2,3-epoxyamines has been described, where regioselectivity is controlled by magnesium bromide, proceeding with retention of stereochemistry due to double inversion of sequential SN2 reactions (Karikomi et al., 1997).

Molecular Structure Analysis

The molecular structure of 3-hydroxyazetidine derivatives has been elucidated through various analytical techniques, including X-ray crystallographic analysis. The structural analysis confirms the presence of non-proteinogenic amino acid components in peptides, making these derivatives valuable for medicinal chemists as a new class of peptide isosteres (Glawar et al., 2013).

Chemical Reactions and Properties

3-Hydroxyazetidine hydrochloride undergoes various chemical reactions, including photochemical flow synthesis for generating 3-hydroxyazetidines in good yields. This process benefits from high reproducibility, short residence times, and allows easy scaling, demonstrating the compound's versatility and utility in synthetic chemistry (Ruggeri et al., 2019). Furthermore, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride from 3-hydroxyazetidine hydrochloride illustrates the compound's reactivity and potential for generating a variety of chemically diverse molecules (Zhang Zhi-bao, 2011).

Scientific Research Applications

  • Peptide Isosteres : 3'-Hydroxyazetidine carboxylic acids are used as non-proteinogenic amino acid components in peptides, introducing a new class of peptide isosteres for medicinal chemists (Glawar et al., 2013).

  • Catalytic Activities : Chiral 3-hydroxyazetidine derivatives exhibit excellent catalytic activities and enantiomeric selectivities in the asymmetric addition of diethylzinc to aromatic aldehydes (Liu et al., 2008).

  • Synthesis of Functionalized Azetidines : 3-Bromo-3-ethylazetidines and 3-ethylideneazetidines are effective precursors for synthesizing functionalized azetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013).

  • Antidepressant Properties : 3-Aminoazetidine derivative, Compound 10dl, was identified as a candidate with potential antidepressant properties by bioisosteric modification of 3-oxyazetidine (Han et al., 2014).

  • Synthesis of N-acetoxy β-Lactams and Cyclic Nitrones : Oxidation of N-hydroxyazetidines leads to the synthesis of N-acetoxy β-lactams and four-membered cyclic nitrones, with potential applications in pharmaceuticals and nutraceuticals (Pennings & Reinhoudt, 1982).

  • Hydroxylation with Sphingomonas sp. HXN-200 : This bacterium effectively hydroxylates N-substituted azetidines and piperidines, resulting in high yields and regioselectivity, with potential applications in pharmaceutical and biotechnological fields (Chang et al., 2002).

  • Synthesis of 3-Mercapto-1-(1,3-Thiazolin-2-yl)azetidine Hydrochloride : This method offers mild conditions, easy manipulation, high purity, and potential for industrialization (Zhang Zhi-bao, 2011).

  • Rearrangement into 2-Oxazolines : A novel rearrangement sequence of 3-hydroxyazetidines into 2-oxazolines provides high yields and can be scaled-up for a new class of macrocycles (Ruggeri et al., 2020).

Safety And Hazards

3-Hydroxyazetidine hydrochloride is harmful if swallowed or if inhaled . It causes skin irritation and serious eye irritation . Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Azetidines, including 3-Hydroxyazetidine hydrochloride, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, and future directions include further exploration of the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUPQEUNHVVNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374721
Record name 3-Hydroxyazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyazetidine hydrochloride

CAS RN

18621-18-6
Record name 3-Hydroxyazetidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18621-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyazetidine hydrochloride
Reactant of Route 2
3-Hydroxyazetidine hydrochloride
Reactant of Route 3
3-Hydroxyazetidine hydrochloride
Reactant of Route 4
3-Hydroxyazetidine hydrochloride
Reactant of Route 5
3-Hydroxyazetidine hydrochloride
Reactant of Route 6
3-Hydroxyazetidine hydrochloride

Citations

For This Compound
45
Citations
PR Dave - The Journal of Organic Chemistry, 1996 - ACS Publications
… Toluene (25 mL) was added to the residue and again concentrated to yield 3-hydroxyazetidine hydrochloride (4.9 g, 100%) as a colorless solid. A small sample was recrystallized from …
Number of citations: 55 pubs.acs.org
T Isoda, I Yamamura, S Tamai, T Kumagai… - Chemical and …, 2006 - jstage.jst.go.jp
… sure30) We have previously established the synthesis of 1 through 3-hydroxyazetidine hydrochloride (5) as a key intermediate.Compound 5 was obtained in two steps including …
Number of citations: 26 www.jstage.jst.go.jp
T Isoda, H Ushirogochi, K Satoh, T Takasaki… - The Journal of …, 2006 - nature.com
… As shown in Scheme 2, thiol compound 1 was synthesized through a key intermediate, 3-hydroxyazetidine hydrochloride (7), that was prepared according to the literature in 48% yield …
Number of citations: 33 www.nature.com
K Hayashi, C Sato, S Hiki, T Kumagai, S Tamai, T Abe… - Tetrahedron letters, 1999 - Elsevier
… 3-Hydroxyazetidine hydrochloride 9,16 useful for the synthesis of some azetidine derivatives 17 (eg quinolone antibiotics), was readily obtained by treatment of 2 with formic acid …
Number of citations: 54 www.sciencedirect.com
SB Engelsma, TC van den Ende… - European Journal of …, 2018 - Wiley Online Library
… tert-Butyl 3-(Tosyloxy)azetidine-1-carboxylate (7): A solution of 3-hydroxyazetidine hydrochloride (115 mmol, 10.55 g, 1 equiv.) and Et 3 N (161 mmol, 22.5 mL, 1.4 equiv.) in MeOH (115 …
Y Shen, Y Kwon, JS Kim - Journal of the Korea Institute of Military …, 2015 - koreascience.kr
Energetic monomers with new design concept were synthesized for energetic prepolymers. Novel energetic monomers consisted of ring-opening polymerizable oxirane and a …
Number of citations: 0 koreascience.kr
DR Parmar, JY Soni, R Guduru, RH Rayani… - Archiv der …, 2021 - Wiley Online Library
… -methylpyrrolidone (NMP), followed by reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielded cyclized quinolone 12, which was treated with 3-hydroxyazetidine hydrochloride …
Number of citations: 21 onlinelibrary.wiley.com
MN Ahmad, CN Dasgupta, S Chopra - Drugs of the Future, 2022 - access.portico.org
… provides 1-benzhydryl-3-hydroxyazetidine hydrochloride (XXXIX). Hydrogenolysis of benzhydryl amine (XXXIX) over Pd/C in EtOH/H2O affords 3-hydroxyazetidine hydrochloride (IV) (…
Number of citations: 2 access.portico.org
WT Liu, ZX Zhang, K Ding, DW Fu, HF Lu - Journal of Molecular Structure, 2022 - Elsevier
… For the preparation of [3-hydroxy-azetidinecation]2SbCl5(1), 3-Hydroxyazetidine hydrochloride and antimony chloride were dissolved in a solution of hydrochloric acid in a molar ratio of …
Number of citations: 1 www.sciencedirect.com
MM Claffey, CJ Helal, PR Verhoest… - Journal of medicinal …, 2012 - ACS Publications
Phosphodiesterase 9A inhibitors have shown activity in preclinical models of cognition with potential application as novel therapies for treating Alzheimer’s disease. Our clinical …
Number of citations: 57 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.